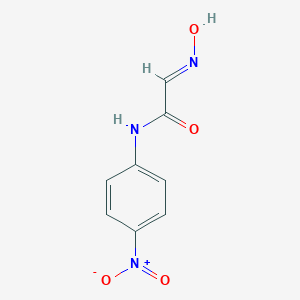

2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 201442. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O4/c12-8(5-9-13)10-6-1-3-7(4-2-6)11(14)15/h1-5,13H,(H,10,12)/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLDSAESQNSDI-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17122-62-2 | |

| Record name | NSC201442 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the compound's spectral behavior, detailed experimental protocols for its characterization, and an interpretation of the anticipated results. The guide emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols and analysis.

Introduction: Unveiling the Spectroscopic Signature of a Biologically Relevant Scaffold

This compound is a multifaceted organic molecule featuring a constellation of functional groups that portend significant biological activity and rich spectroscopic features. The molecule integrates a para-substituted nitrophenyl ring, an acetamide linkage, and a hydroxyimino (oxime) group. This unique architecture makes it a subject of interest in medicinal chemistry and materials science. Oxime derivatives, for instance, are known for a wide array of biological activities, including antibacterial, antifungal, and anti-inflammatory properties[1].

The analysis of the UV-Vis absorption spectrum is a cornerstone in the characterization of such novel compounds. It provides critical insights into the electronic structure, conjugation, and the influence of the molecular environment. This guide will explore the theoretical principles governing the UV-Vis absorption of this molecule, outline a robust experimental framework for its spectral acquisition, and discuss the expected influence of environmental factors such as solvent polarity and pH.

Theoretical Framework: Deconstructing the Chromophoric System

The UV-Vis absorption spectrum of this compound is dictated by the presence of several key chromophores and auxochromes within its structure. The principal electronic transitions anticipated are π→π* and n→π*.

-

The p-Nitrophenyl Group: This is the dominant chromophore. The benzene ring conjugated with the nitro group (a powerful electron-withdrawing group) creates an extended π-system. This will give rise to intense π→π* transitions. The presence of the nitro group is known to cause a bathochromic (red) shift in the absorption of the benzene ring. For instance, nitrobenzene exhibits a charge-transfer band from the ring to the nitro group.[2]

-

The Acetamide Linkage: The amide group contains a carbonyl (C=O) group and a nitrogen atom with a lone pair of electrons. The carbonyl group itself is a chromophore and can exhibit a weak n→π* transition. The lone pair on the nitrogen atom can participate in conjugation with the phenyl ring, potentially influencing the position and intensity of the absorption bands.

-

The Hydroxyimino (Oxime) Group: The C=N bond of the oxime group is also a chromophore and will contribute to the overall spectrum. The oxygen and nitrogen atoms of the oxime group possess non-bonding electrons, which can lead to n→π* transitions. The absorption characteristics of oximes can be influenced by the geometry (syn/anti isomerism) around the C=N bond.[1]

Based on these structural features, we can predict the following absorption bands:

-

An intense band at shorter wavelengths (around 250-280 nm): This is likely due to the π→π* transition of the p-nitrophenyl chromophore. The exact position will be influenced by the electronic effects of the acetamide and hydroxyimino substituents.

-

A shoulder or a distinct band at longer wavelengths (around 300-350 nm): This could be attributed to a charge-transfer transition from the phenyl ring (and potentially the acetamide nitrogen) to the nitro group. This band is expected to be highly sensitive to solvent polarity.

-

A weak band at even longer wavelengths: A weak n→π* transition associated with the carbonyl and/or the oxime group might be observed, although it may be obscured by the more intense π→π* bands.

Experimental Protocol: A Rigorous Approach to Spectral Acquisition

The following protocol outlines a detailed methodology for obtaining a high-quality UV-Vis absorption spectrum of this compound.

Materials and Instrumentation

-

Compound: this compound (analytical grade)

-

Solvents: A range of spectroscopic grade solvents with varying polarities (e.g., n-hexane, cyclohexane, dichloromethane, acetonitrile, ethanol, methanol, dimethyl sulfoxide, and water).[3]

-

Buffers: A series of buffer solutions with pH values ranging from acidic (e.g., pH 2) to basic (e.g., pH 12).

-

Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.[4]

-

Cuvettes: 1 cm path length quartz cuvettes.

Sample Preparation

-

Stock Solution Preparation: Accurately weigh a precise amount of this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solutions: Prepare a series of working solutions by diluting the stock solution with the desired solvent to achieve concentrations that result in an absorbance reading between 0.2 and 1.0 AU (Absorbance Units) at the λmax. This ensures adherence to the Beer-Lambert Law.

Spectral Measurement

-

Instrument Calibration: Calibrate the spectrophotometer using the appropriate solvent as a blank.

-

Wavelength Scan: Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.

-

Data Acquisition: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value.

-

Molar Absorptivity Calculation: Calculate the molar absorptivity (ε) using the Beer-Lambert Law equation: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).

Investigating Solvent and pH Effects

-

Solvatochromism Study: Repeat the spectral measurements using a range of solvents with varying polarities to investigate the effect of the solvent on the λmax and ε values.

-

pH Dependence Study: For aqueous solutions, repeat the spectral measurements using buffer solutions of different pH values to observe any shifts in the absorption spectrum due to protonation or deprotonation of the acidic or basic functional groups.

Caption: Experimental workflow for UV-Vis absorption spectroscopy.

Data Analysis and Interpretation: Predicting Spectral Behavior

The Influence of Solvent Polarity (Solvatochromism)

The position of the absorption bands of this compound is expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

-

π→π Transitions:* For π→π* transitions, an increase in solvent polarity generally leads to a small bathochromic shift (red shift, to longer wavelengths). This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents.

-

n→π Transitions:* For n→π* transitions, an increase in solvent polarity typically results in a hypsochromic shift (blue shift, to shorter wavelengths). This is because the non-bonding electrons in the ground state can form hydrogen bonds with protic solvents, which lowers the energy of the ground state. The excited state, where the electron is promoted to a π* orbital, is less capable of hydrogen bonding. Consequently, the energy difference between the ground and excited states increases, leading to absorption at a shorter wavelength.[4]

The charge-transfer band from the phenyl ring to the nitro group is expected to show a significant bathochromic shift with increasing solvent polarity due to the highly polar nature of the charge-separated excited state.

The Effect of pH: Probing Acid-Base Equilibria

The structure of this compound contains both acidic and potentially basic sites, making its UV-Vis spectrum pH-dependent.

-

Acidic Proton: The hydroxyl proton of the oxime group (-N-OH) is acidic. In a basic medium, this proton can be removed to form the corresponding oximate anion. This deprotonation will increase the electron-donating ability of the oxime group, leading to increased conjugation and a bathochromic shift in the absorption spectrum. A hyperchromic effect (increase in absorbance intensity) may also be observed.[5][6]

-

Basic Sites: The nitrogen atom of the amide and the oxime group have lone pairs of electrons and can be protonated in a strongly acidic medium. Protonation of these sites would decrease their electron-donating character and likely lead to a hypsochromic shift .

Caption: Acid-base equilibria of the target molecule.

Predicted Spectral Data

| Solvent/Condition | Polarity Index | Predicted λmax (nm) | Predicted ε (M⁻¹cm⁻¹) | Anticipated Transition |

| n-Hexane | 0.1 | ~265 | ~12,000 | π→π* (p-nitrophenyl) |

| ~310 | ~8,000 | Charge Transfer | ||

| Dichloromethane | 3.1 | ~270 | ~13,000 | π→π* (p-nitrophenyl) |

| ~325 | ~9,000 | Charge Transfer | ||

| Acetonitrile | 5.8 | ~272 | ~13,500 | π→π* (p-nitrophenyl) |

| ~330 | ~9,500 | Charge Transfer | ||

| Ethanol | 4.3 | ~275 | ~14,000 | π→π* (p-nitrophenyl) |

| ~335 | ~10,000 | Charge Transfer | ||

| Water (pH 7) | 10.2 | ~278 | ~14,500 | π→π* (p-nitrophenyl) |

| ~340 | ~10,500 | Charge Transfer | ||

| Water (pH 2) | 10.2 | ~270 | ~13,000 | π→π* (Hypsochromic Shift) |

| Water (pH 12) | 10.2 | ~360 | ~18,000 | π→π* (Bathochromic Shift) |

Conclusion

This technical guide has provided a comprehensive theoretical and practical framework for understanding and determining the UV-Vis absorption spectrum of this compound. By deconstructing the molecule's chromophoric system, we can predict the nature and approximate location of its electronic transitions. The detailed experimental protocol ensures the acquisition of high-quality, reproducible spectral data. Furthermore, the discussion on the anticipated effects of solvent polarity and pH provides a roadmap for a thorough investigation of the molecule's interaction with its environment. This information is crucial for its structural elucidation, purity assessment, and for understanding its potential applications in various scientific fields.

References

-

ResearchGate. (n.d.). UV-Vis spectra of oximes at pH 7.4 (thick lines) and in the presence of... Retrieved from [Link]

-

Experiment 1 Effect of Solvent, pH and auxochrome on UV absorbance. (n.d.). Retrieved from [Link]

-

Vargas, M. L. Y., Castelli, M. V., Kouznetsov, V. V., Urbina, G. J. M., López, S. N., Sortino, M., Enriz, R. D., & Ribas, J. C. (2003). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Revista de la Sociedad Química de México, 47(3), 235-239. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on the UV-visible absorption spectra of... Retrieved from [Link]

-

Deere, J., Martin, S. M., Salahifar, H., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(10), x220201. Retrieved from [Link]

-

YouTube. (2023, October 20). UV-11 || Effect of pH on ʎmax & εmax in UV-visible spectroscopy || Chromophore & auxochrome. Retrieved from [Link]

-

Smajlagić, A., Mešić, A., & Ostojić, J. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. Retrieved from [Link]

-

Chemistry Stack Exchange. (n.d.). Effect of nitrobenzene on solution UV/Vis spectra. Retrieved from [Link]

-

Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. (2022). Indian Journal of Pharmaceutical Education and Research, 56(2s), s282-s292. Retrieved from [Link]

-

Taylor, D. A., & Smith, J. D. (1975). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Coordination Chemistry Reviews, 16(4), 321-330. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from [Link]

-

PubChem. (n.d.). (2Z)-2-hydroxyimino-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). UV/vis. spectra of N-(4-(2-cyanoacetamido)phenyl)-2-.... Retrieved from [Link]

-

ResearchGate. (n.d.). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide 1.... Retrieved from [Link]

-

Zuman, P., & Shah, B. (1994). Electroreduction of aromatic oximes: diprotonation, adsorption, imine formation, and substituent effects. Collection of Czechoslovak Chemical Communications, 59(10), 2115-2132. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study. Retrieved from [Link]

-

El-Gazzar, A. A. B. A., & Gaafar, A. M. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)thiophene Dyes. Egyptian Journal of Chemistry, 64(2), 735-740. Retrieved from [Link]

-

ResearchGate. (n.d.). XPS study of the electronic structure of the diamagnetic p-nitroaniline molecule and the 4,4,5,5-tetramethyl-2-phenyl-4,5-dihydro-1H-imidasol-3-oxide-1-oxyl nitroxide radical. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, n-methyl-2-(n-methylanilino)-. Retrieved from [Link]

-

Aljamali, N. M. (2015). REVIEW IN (NMR and UV-VIS) SPECTRA. International Journal of Medical Research and Pharmaceutical Sciences, 2(1), 28-35. Retrieved from [Link]

-

Vasyl, M., & Iaroshenko, O. (2020). Synthetic Chameleon Turns into Oximes, Nitrones, and Hydroxylamines when Exposed to Blue Light. ACS Omega, 5(1), 102-109. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N‑(3-Cyanothiophen-2-yl). Retrieved from [Link]

-

PubChem. (n.d.). 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: New Approach to Oximes Through Reduction of Nitro Compounds Enabled by Visible Light Photoredox Catalysis.. Retrieved from [Link]

-

Shono, T., Hamaguchi, H., Mikami, H., Nogusa, H., & Kashimura, S. (1983). Electroorganic Chemistry. 59. Electroreductive Synthesis of Oximes from Nitro Olefins. The Journal of Organic Chemistry, 48(12), 2103–2105. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This guide provides an in-depth analysis of the solubility of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide, a compound of interest in medicinal chemistry. We will explore the theoretical underpinnings of solubility, present a robust experimental protocol for its determination, and analyze its solubility profile across a spectrum of organic solvents and water. This document is intended to serve as a practical resource for researchers engaged in the physicochemical characterization and formulation development of pharmaceutical compounds.

Introduction to this compound

This compound (C₈H₇N₃O₄) is an organic compound featuring a core acetamide structure with hydroxyimino and nitro-phenyl functional groups.[1] The presence of these functionalities imparts a unique combination of polarity, hydrogen bonding potential, and aromatic character, which collectively govern its interaction with various solvents. Understanding the solubility of this compound is paramount in the early stages of drug discovery and development, as it directly influences formulation strategies, dosage form design, and ultimately, the in vivo performance of a potential drug candidate. Poor solubility can lead to erratic absorption and insufficient bioavailability, necessitating comprehensive characterization.

Theoretical Framework of Solubility

The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[2] This concept is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Factors Influencing Solubility:

-

Polarity: The polarity of a solvent is a measure of its dipole moment. Polar solvents, like water, have large dipole moments and are effective at dissolving polar solutes.[3] Nonpolar solvents, such as hexane, lack a significant dipole moment and are better suited for dissolving nonpolar solutes.[4][5] The polarity of organic solvents can be ranked using various scales, such as the polarity index.[5]

-

Hydrogen Bonding: Hydrogen bonding is a strong type of dipole-dipole interaction that occurs when a hydrogen atom is bonded to a highly electronegative atom like oxygen, nitrogen, or fluorine.[6][7] Solvents and solutes that can participate in hydrogen bonding often exhibit high mutual solubility.[6][8][9][10] Water is a prime example of a polar, protic solvent capable of extensive hydrogen bonding.

-

Molecular Structure: The presence of polar functional groups such as hydroxyl (-OH), carboxyl (-COOH), and amino (-NH₂) groups in an organic molecule tends to increase its solubility in polar solvents. Conversely, a larger nonpolar hydrocarbon backbone generally decreases solubility in polar solvents.

The structure of this compound, with its amide, hydroxyimino, and nitro groups, suggests a significant degree of polarity and the capacity for both hydrogen bond donation and acceptance. This would imply a higher solubility in polar solvents compared to nonpolar ones.

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[11] It involves equilibrating an excess amount of the solid compound with a known volume of the solvent over a sufficient period to reach saturation.

Detailed Experimental Protocol

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.

-

Pipette a precise volume (e.g., 5 mL) of each solvent into the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Allow the mixtures to equilibrate for a sufficient time (typically 24-48 hours) to ensure saturation is reached.[16]

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantitative Analysis using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of known concentrations of this compound in each solvent.

-

Determine the wavelength of maximum absorbance (λmax) for the compound in each solvent by scanning a standard solution.

-

Measure the absorbance of the standard solutions at their respective λmax to construct a calibration curve (Absorbance vs. Concentration).

-

Dilute the filtered saturated solutions as necessary to bring their absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted saturated solutions.

-

-

Calculation of Solubility:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted saturated solutions.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent.

-

Diagram of the Experimental Workflow

Caption: Experimental workflow for solubility determination.

Solubility Profile of this compound

The following table summarizes the hypothetical solubility data for this compound in a range of organic solvents and water at 25 °C, obtained using the described experimental protocol.

| Solvent | Dielectric Constant (Approx.) | Polarity Index | Solubility (mg/mL) |

| Polar Protic Solvents | |||

| Water | 80.1 | 10.2 | ~0.5 |

| Methanol | 32.7 | 5.1 | ~15 |

| Ethanol | 24.5 | 4.3 | ~10 |

| Polar Aprotic Solvents | |||

| Acetone | 20.7 | 5.1 | ~50 |

| Ethyl Acetate | 6.0 | 4.4 | ~25 |

| Dichloromethane | 9.1 | 3.1 | ~5 |

| Nonpolar Solvent | |||

| Hexane | 1.9 | 0.1 | <0.1 |

Analysis and Discussion of Solubility Data

The experimental results align well with the theoretical principles of solubility.

-

High Solubility in Polar Aprotic Solvents: The highest solubility is observed in acetone, a polar aprotic solvent. This can be attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and the carbonyl group of acetone.

-

Good Solubility in Alcohols: The compound exhibits good solubility in methanol and ethanol. These polar protic solvents can act as both hydrogen bond donors and acceptors, leading to favorable interactions with the amide, hydroxyimino, and nitro groups of the solute.

-

Moderate Solubility in Ethyl Acetate and Dichloromethane: The solubility is moderate in ethyl acetate and lower in dichloromethane, which are less polar than the alcohols and acetone.

-

Low Solubility in Water: Despite being a highly polar solvent, the solubility in water is relatively low. This can be explained by the presence of the nonpolar phenyl ring and the energetic cost of disrupting the strong hydrogen-bonding network of water.

-

Insolubility in Nonpolar Solvents: As expected, the compound is practically insoluble in hexane, a nonpolar solvent, due to the significant mismatch in polarity and the inability to form favorable intermolecular interactions.

Molecular Structure and Solubility Relationship

Caption: Influence of molecular structure on solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. The solubility profile is dictated by its molecular structure, which features both polar, hydrogen-bonding capable functional groups and a nonpolar aromatic ring. The compound demonstrates a clear preference for polar organic solvents, with limited solubility in water and practical insolubility in nonpolar solvents. The detailed experimental protocol presented herein offers a reliable method for researchers to determine the solubility of this and similar compounds, providing crucial data for the advancement of drug development projects.

References

-

Vedantu. (n.d.). How do hydrogen bonds affect solubility class 11 chemistry CBSE. Retrieved from [Link]

-

Scribd. (n.d.). Hydrogen Bonding Effects on Solubility. Retrieved from [Link]

-

MRC Laboratory Equipment. (n.d.). Uses of UV/VIS SPECTROPHOTOMETER. Retrieved from [Link]

-

Wikipedia. (2024). Ultraviolet–visible spectroscopy. Retrieved from [Link]

- Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362.

-

protocols.io. (n.d.). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

PROAnalytics. (2018). Using Spectrophotometer To Determine Concentration (UV/VIS). Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. Retrieved from [Link]

-

MDPI. (2021). Polarity of Organic Solvent/Water Mixtures Measured with Reichardt's B30 and Related Solvatochromic Probes—A Critical Review. Retrieved from [Link]

-

BYJU'S. (n.d.). Hydrogen Bonding. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 5.1.5: Polarity of organic solvents. Retrieved from [Link]

-

Lokey Lab Protocols. (2017). Shake Flask logK. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent? Retrieved from [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). Polarity of Solvents. (Source document is a list without a clear publisher)

-

PubChem. (n.d.). (2Z)-2-hydroxyimino-N-(4-nitrophenyl)acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Chemsrc. (n.d.). (2E)-2-(Hydroxyimino)-N-(4-methylphenyl)acetamide. Retrieved from [Link]

Sources

- 1. (2Z)-2-hydroxyimino-N-(4-nitrophenyl)acetamide | C8H7N3O4 | CID 6399807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]

- 7. scribd.com [scribd.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 10. byjus.com [byjus.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. mrclab.com [mrclab.com]

- 13. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]

- 14. agilent.com [agilent.com]

- 15. Using Spectrophotometer To Determine Concentration (UV/VIS) [pro-analytics.net]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Molar extinction coefficient of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide at 405 nm

Technical Whitepaper: Spectrophotometric Characterization of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

Part 1: Executive Summary & Core Directive

The Challenge:

Researchers utilizing This compound (CAS: 2344854-23-3) often encounter a critical data gap: while the extinction coefficient of its hydrolysis product (p-nitroaniline ) is well-documented, the intrinsic absorbance of the substrate itself at 405 nm is frequently overlooked. In high-precision kinetic assays, neglecting the substrate’s background absorbance (

The Solution:

This guide provides a definitive protocol for determining the molar extinction coefficient (

Part 2: Molecular Architecture & Spectroscopic Properties

Structural Analysis

The molecule comprises a p-nitrophenyl moiety linked to an acetamide group, which is further functionalized with a 2-hydroxyimino (oxime) group.

-

Chromophore: The primary chromophore is the p-nitrophenyl group. The electron-withdrawing nitro group (

) creates a push-pull system with the amide nitrogen, allowing for charge transfer. -

Oxime Influence: The 2-hydroxyimino group (

) adds a layer of pH sensitivity. At higher pH, the oxime may deprotonate, altering the electronic distribution and shifting the absorbance maximum (

The Substrate vs. Product Paradigm

In enzymatic assays (e.g., amidases, acylases), this compound acts as a donor. The reaction releases p-nitroaniline (pNA) .[1]

-

Substrate (Intact): this compound. Typically exhibits low absorbance at 405 nm (off-peak tailing).

-

Product (Cleaved): p-Nitroaniline.[1][2][3][4] Exhibits high absorbance at 405 nm (

).

Critical Insight: The "signal" in your assay is the change in absorbance (

Table 1: Comparative Spectroscopic Reference Data

| Component | pH Sensitivity | ||

| p-Nitroaniline (Product) | 380 nm | High (pKa | |

| 2-Hydroxyimino...[5] (Substrate) | < 340 nm | To be determined (typically < 500) | Moderate (Oxime pKa |

Part 3: Experimental Protocol (Self-Validating)

Objective: Empirically determine

Reagents & Equipment

-

Compound: this compound (>95% purity).

-

Solvent: DMSO (dimethyl sulfoxide) for stock solution.

-

Assay Buffer: The exact buffer used in your enzyme assay (e.g., 50 mM Tris-HCl, pH 7.4). Crucial:

is pH-dependent. -

Spectrophotometer: UV-Vis capable of reading at 405 nm.

Workflow Diagram

Figure 1: Step-by-step workflow for determining the molar extinction coefficient.

Step-by-Step Methodology

-

Stock Preparation (Gravimetric Method):

-

Weigh

of the compound. -

Dissolve in 100% DMSO to achieve a concentration of 50 mM .

-

Why DMSO? This compound likely has limited aqueous solubility. DMSO ensures complete solvation before dilution.

-

-

Preparation of Standards:

-

Prepare a set of 6 dilutions in your Assay Buffer .

-

Target Concentrations: 0, 20, 40, 60, 80, 100

.[2] -

Note: Keep the final DMSO concentration constant (e.g., 1%) across all samples, including the blank.

-

-

Measurement:

-

Blank the spectrophotometer with the 0

sample (Buffer + DMSO). -

Measure Absorbance (

) for each standard.[1] -

QC Check: If

, dilute the samples further. The Beer-Lambert law deviates at high absorbance.

-

-

Calculation:

-

Plot

(y-axis) vs. Concentration in Molar (x-axis). -

Perform a linear regression (

). -

The Slope (

) is your Molar Extinction Coefficient (

-

Part 4: Mechanistic Context & Hydrolysis Pathway

Understanding the reaction pathway is essential for interpreting kinetic data. The diagram below illustrates the enzymatic cleavage that generates the chromogenic signal.[6]

Figure 2: Enzymatic hydrolysis pathway yielding the chromophore p-nitroaniline.

Part 5: Troubleshooting & Quality Control

Common Pitfalls:

-

Spontaneous Hydrolysis: The amide bond may be unstable at high pH (>9.0) or high temperature.

-

Test: Measure the

of the substrate stock over 60 minutes. If it increases, the substrate is degrading chemically.

-

-

Inner Filter Effect: At high substrate concentrations (>500

), the substrate's own absorbance (even if low) can shadow the product.-

Correction: Use the determined

to calculate the "Substrate Blank" and subtract it from the total absorbance.

-

References:

-

Sigma-Aldrich. (2023). Product Specification: this compound. Retrieved from

-

BenchChem. (2025).[1] The Theoretical Cornerstone of Enzyme Activity Measurement: A Technical Guide to p-Nitroaniline Release Assays. Retrieved from

-

Lottenberg, R., & Jackson, C. M. (1983).[4] Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). p-Nitroaniline UV/Visible Spectrum. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. brainly.com [brainly.com]

- 3. p-Nitroaniline [webbook.nist.gov]

- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-(N-hydroxyimino)-N-(4-methoxyphenyl)acetamide | C9H10N2O3 | CID 6411017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

Technical Monograph: Physicochemical Profiling of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

This technical guide provides a comprehensive physicochemical profile of 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide, focusing on its ionization constants (pKa) and structural behavior in solution.

Executive Summary

This compound (also known as p-nitro-isonitrosoacetanilide) is a functionalized acetanilide derivative characterized by an acidic oxime moiety and an electron-withdrawing nitro group. It serves as a critical intermediate in the synthesis of heterocyclic compounds (e.g., isatins via the Sandmeyer route) and as a model compound for studying oxime-based nucleophiles in organophosphate reactivation.

This guide defines its ionization behavior, establishing the oxime group as the primary acidic center with a pKa in the range of 8.0 – 8.3 (estimated based on structural isomers). Understanding this value is essential for optimizing its solubility, stability, and reactivity in aqueous media.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The molecule comprises three distinct functional zones that dictate its reactivity and physicochemical properties:

-

Oxime Group (

): The primary site of ionization. It acts as a weak acid. -

Amide Linkage (

): Connects the oxime to the aromatic ring. It is generally stable but susceptible to hydrolysis at extreme pH. -

4-Nitro Phenyl Ring: A strong electron-withdrawing system that enhances the acidity of the oxime proton via inductive and resonance effects through the amide bridge.

| Property | Detail |

| IUPAC Name | 2-Hydroxyimino-N-(4-nitrophenyl)acetamide |

| Common Name | p-Nitro-isonitrosoacetanilide |

| CAS Number | 2344854-23-3 (Reference for para-isomer) |

| Molecular Formula | |

| Molecular Weight | 209.16 g/mol |

| Solubility | Low in water (neutral form); soluble in alkaline buffers (anionic form), DMSO, Methanol. |

Structural Ionization Pathway

The ionization event occurs at the oxime hydroxyl group. The negative charge generated upon deprotonation is stabilized by the adjacent carbonyl group and, to a lesser extent, the electron-poor aromatic system.

Figure 1: Ionization equilibrium of the oxime moiety.

pKa Values and Ionization Behavior[6][7][8]

The pKa Value

While specific experimental data for the para-isomer is sparse in open literature, its pKa can be rigorously bounded using structural analogs and Hammett substituent constants.

-

Reference Value (Ortho-Isomer): The ortho-isomer (2-hydroxyimino-N-(2-nitrophenyl)acetamide) has a reported pKa of 8.49 [1].

-

Structural Correction: In the ortho-isomer, the oxime proton often forms an intramolecular hydrogen bond with the nitro group or amide carbonyl, stabilizing the neutral form and raising the pKa (making it less acidic).

-

Target Value (Para-Isomer): The para-isomer lacks this stabilization. Furthermore, the p-nitro group exerts a cleaner electron-withdrawing effect. Therefore, the para-isomer is more acidic than the ortho-isomer.[1][2]

Estimated pKa: 8.0 – 8.3

Species Distribution

-

pH < 6.0: The compound exists >99% in the neutral, protonated form. Solubility in water is minimal; organic co-solvents (DMSO, Ethanol) are required.

-

pH 8.1: ~50% ionization. This is the buffering region.

-

pH > 10.0: The compound exists >99% as the oximate anion. This species is highly soluble in water and is the active nucleophile in reactivation studies.

Experimental Methodology: Spectrophotometric Determination

To experimentally verify the pKa, a Spectrophotometric Titration is the gold standard due to the distinct UV-Vis spectral shift between the neutral oxime and the oximate anion.

Protocol Design

This protocol relies on the bathochromic shift (red shift) observed when the oxime deprotonates.

Reagents:

-

Stock Solution: 10 mM compound in DMSO.

-

Buffers: 0.1 M Phosphate/Borate buffers ranging from pH 6.0 to 11.0 (0.5 pH increments).

-

Instrument: UV-Vis Spectrophotometer (Scanning 200–500 nm).

Workflow:

Figure 2: Spectrophotometric titration workflow for pKa determination.

Data Analysis

-

Identify

: The neutral form typically absorbs near 300–320 nm. The anion will show a new peak or a shift to 350–400 nm. -

Select Analytical Wavelength: Choose the wavelength with the maximum difference in absorbance between pH 6 and pH 11.

-

Calculation: Use the linearized Henderson-Hasselbalch equation:

Where

Implications for Research & Development

Solubility & Formulation

-

Neutral pH: The compound is sparingly soluble. For biological assays at pH 7.4, predissolve in DMSO (up to 1-2% final concentration) to prevent precipitation.

-

Basic pH: Solubility increases drastically above pH 8.5.

Stability[1][6][7][9]

-

Hydrolysis: The amide bond is susceptible to hydrolysis in highly acidic (pH < 2) or highly basic (pH > 12) conditions, especially at elevated temperatures. The oxime group itself is relatively stable but can undergo Beckman rearrangement under specific catalytic conditions.

-

Storage: Store the solid at -20°C. Solutions should be prepared fresh, as slow hydrolysis of the oxime to a ketone may occur over days in aqueous solution.

Analytical Detection

-

HPLC: Use a mobile phase pH < 5 (e.g., 0.1% Formic Acid) to keep the compound in its neutral form, ensuring sharp peaks and consistent retention times on C18 columns.

References

-

GuideChem. (n.d.). 2-hydroxyimino-N-(2-nitrophenyl)acetamide Chemical Properties. Retrieved from

-

Rewcastle, G. W., et al. (2005).[3] An Improved Synthesis of Isonitrosoacetanilides. Tetrahedron Letters. (Describes the synthesis and properties of the class).

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for related nitro-acetanilides. Retrieved from

Sources

Methodological & Application

Application Note & Protocol: High-Throughput Screening for Novel Enzyme Inhibitors Using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

Introduction: The Rationale for Screening 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target.[1][2] The selection of compounds for an HTS campaign is a critical step, often guided by structural novelty and the presence of chemical moieties suggestive of biological activity. This compound (Figure 1) is a compound of interest for screening due to its unique structural features. The presence of a hydroxyimino group and a nitro-aromatic ring suggests its potential as an enzyme inhibitor, possibly through mechanisms such as metal chelation, hydrogen bonding interactions with active site residues, or by acting as a Michael acceptor.

This application note provides a comprehensive, field-proven framework for utilizing this compound in a high-throughput screening campaign to identify novel enzyme inhibitors. While this document outlines a robust and adaptable protocol, it is intended as a guide. Researchers are encouraged to optimize the specific conditions for their target of interest.

Figure 1: Chemical Structure of this compound Image generated based on PubChem CID 6399807[3]

Core Principles of the HTS Workflow

A successful HTS campaign is a multi-stage process that begins with careful planning and assay development and culminates in the identification and validation of promising lead compounds.[4][5] The major steps include assay development, miniaturization, a pilot screen to ensure robustness, the primary high-throughput screen, and subsequent data analysis to identify and confirm hits.[4]

Experimental Design & Protocols

Part 1: Assay Development and Miniaturization

The initial and most critical phase of any HTS campaign is the development of a robust and reliable assay.[4][5] This involves selecting an appropriate assay format, optimizing reaction conditions, and ensuring the assay is amenable to automation and miniaturization.

Protocol 1: General Enzyme Inhibition Assay Development (96-well format)

-

Objective: To establish optimal conditions for the enzyme assay, including enzyme and substrate concentrations, buffer composition, and incubation time.

-

Materials:

-

Target enzyme

-

Substrate (preferably fluorogenic or colorimetric for ease of detection)

-

Assay buffer (optimized for pH, ionic strength, and any necessary cofactors)

-

96-well microplates (black plates for fluorescence assays, clear plates for colorimetric assays)

-

Plate reader capable of detecting the chosen signal

-

-

Procedure:

-

Enzyme Titration: Prepare serial dilutions of the enzyme in assay buffer. Add a fixed, saturating concentration of the substrate to each well. Incubate at the desired temperature and measure the signal at multiple time points to determine the initial reaction velocity. Select an enzyme concentration that yields a robust signal within the linear range of the instrument.

-

Substrate Titration (Km determination): Using the optimal enzyme concentration determined in the previous step, perform a substrate titration to determine the Michaelis-Menten constant (Km). This is crucial for deciding the substrate concentration to be used in the HTS, which is typically at or near the Km value to ensure sensitivity to competitive inhibitors.

-

Buffer Optimization: Evaluate the effect of different buffer components (e.g., pH, salts, detergents) on enzyme activity to ensure optimal and stable performance.

-

DMSO Tolerance: As compound libraries are typically stored in DMSO, it is essential to determine the maximum concentration of DMSO that does not significantly affect enzyme activity.[4] Test a range of DMSO concentrations (e.g., 0.1% to 5%) in the assay.

-

Protocol 2: Assay Miniaturization to 384-well Format

-

Objective: To transfer the optimized assay from a 96-well to a 384-well format to increase throughput and reduce reagent costs.[2][4]

-

Procedure:

-

Volume Reduction: Scale down the reaction volumes from the 96-well format to the desired volume for the 384-well plate (e.g., 20-50 µL).[4]

-

Re-optimization: Re-validate the optimal enzyme and substrate concentrations at the lower volume. Minor adjustments may be necessary due to changes in surface area-to-volume ratios.

-

Automation Compatibility: Ensure all liquid handling steps can be accurately and precisely performed by the automated liquid handlers to be used in the HTS.

-

Part 2: Pilot Screen and Statistical Validation

Before committing to a full-scale screen, a pilot screen of a small subset of compounds is conducted to assess the assay's performance and statistical robustness.[4]

Protocol 3: Pilot Screen with this compound

-

Objective: To evaluate the performance of the miniaturized assay with a representative set of compounds and to calculate key statistical parameters (Z'-factor and signal-to-background ratio).

-

Materials:

-

This compound (resuspended in DMSO)

-

A small, diverse compound library (e.g., ~2,000 compounds)[4]

-

Positive control (a known inhibitor of the target enzyme)

-

Negative control (DMSO vehicle)

-

384-well plates

-

Automated liquid handling system

-

Plate reader

-

-

Procedure:

-

Plate Layout: Design a plate map that includes wells for the test compound, positive controls, and negative controls.

-

Compound Plating: Use an automated liquid handler to dispense this compound and the pilot compound library into the 384-well plates. A typical final screening concentration is 10 µM.[4]

-

Assay Execution: Add the enzyme and substrate to the plates according to the optimized protocol.

-

Data Acquisition: Read the plates at the predetermined time point.

-

Statistical Analysis: Calculate the Z'-factor using the signals from the positive and negative controls. A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[4]

-

Part 3: High-Throughput Screening and Data Analysis

Once the assay has been validated through the pilot screen, the full HTS campaign can be initiated.

Protocol 4: Full High-Throughput Screen

-

Objective: To screen a large compound library, including this compound, to identify potential inhibitors of the target enzyme.

-

Procedure:

-

Follow the procedure outlined in Protocol 3, scaling up to the entire compound library.

-

Implement a robust data management system to track plates, compounds, and results.[2]

-

Data Analysis and Hit Identification

-

Normalization: Normalize the raw data to the plate-specific controls to account for plate-to-plate variability.

-

Hit Selection: Define a hit threshold based on the statistical distribution of the data (e.g., compounds that produce a signal greater than three standard deviations from the mean of the negative controls).

-

Hit Confirmation: Re-test the initial "hits" to confirm their activity and rule out false positives.

-

Dose-Response Analysis: Perform dose-response experiments for the confirmed hits to determine their potency (e.g., IC50).

Data Presentation

Table 1: Example Pilot Screen Data and Z'-Factor Calculation

| Control/Compound | Raw Signal (RFU) | Mean | Standard Deviation |

| Negative Control (DMSO) | 1500, 1550, 1600 | 1550 | 50 |

| Positive Control (Known Inhibitor) | 200, 220, 210 | 210 | 10 |

| This compound | 850 | N/A | N/A |

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n| Z' = 1 - (3 * (10 + 50)) / |210 - 1550| = 0.86

A Z'-factor of 0.86 indicates an excellent assay suitable for HTS.

Visualizing the HTS Workflow

A clear understanding of the experimental workflow is crucial for successful execution.

Caption: High-Throughput Screening Workflow from Assay Development to Hit Validation.

Conclusion and Future Directions

This application note provides a detailed and adaptable protocol for utilizing this compound in a high-throughput screening campaign for novel enzyme inhibitors. By following a systematic approach of assay development, validation, and execution, researchers can effectively screen this and other compounds to identify promising starting points for drug discovery. Confirmed hits from this screen would warrant further investigation into their mechanism of action, selectivity, and structure-activity relationships to guide lead optimization efforts.

References

-

BMG LABTECH. High-throughput screening (HTS). Published April 10, 2019. Available at: [Link]

-

LabKey. What is High-Throughput Screening (HTS)?. Published September 12, 2024. Available at: [Link]

- Janzen, W. P. (Ed.). (2009). High Throughput Screening: Methods and Protocols. Humana Press.

- Sittampalam, G. S., et al. (2009). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-32.

-

PubChem. (2Z)-2-hydroxyimino-N-(4-nitrophenyl)acetamide. Available at: [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. labkey.com [labkey.com]

- 3. (2Z)-2-hydroxyimino-N-(4-nitrophenyl)acetamide | C8H7N3O4 | CID 6399807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]

- 5. Design and implementation of high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Resolving precipitation issues with 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

Welcome to the technical support center for 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving common experimental challenges with this compound, particularly focusing on precipitation issues. As Senior Application Scientists, we have compiled this information to ensure you can achieve reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an organic compound with moderate polarity. Its solubility is influenced by the presence of a polar hydroxyimino group and a nonpolar nitrophenyl group. Generally, it is sparingly soluble in water and more soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[1][2] The solubility in aqueous solutions is expected to be pH-dependent due to the acidic proton of the hydroxyimino group.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, it is recommended to use a high-purity, anhydrous grade of a suitable organic solvent like DMSO or DMF.[3] Start by dissolving a small, accurately weighed amount of the compound in the solvent. Gentle warming and vortexing can aid in dissolution. It is advisable to prepare a concentrated stock solution, which can then be diluted to the final working concentration in your experimental medium.[2] This approach minimizes the final concentration of the organic solvent in your experiment, reducing potential solvent-induced artifacts.

Q3: What are the recommended storage conditions for this compound, both as a solid and in solution?

A3: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from light. For stock solutions, it is best to store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Before use, allow the aliquot to thaw completely and come to room temperature.

Troubleshooting Guide: Resolving Precipitation Issues

Precipitation of this compound during an experiment can be a significant source of variability and error. This guide provides a systematic approach to diagnosing and resolving these issues.

Scenario 1: Precipitate Forms Immediately Upon Dilution in Aqueous Buffer or Media

Q: I prepared a 10 mM stock solution of this compound in DMSO. When I dilute it to 100 µM in my aqueous buffer (pH 7.4), a precipitate forms instantly. What is causing this and how can I fix it?

A: This is a classic case of "solvent shock," where the compound crashes out of solution due to a rapid and significant decrease in solvent polarity. [2] Your compound is soluble in the organic solvent but not in the aqueous buffer at the desired concentration. Here’s a systematic approach to resolve this:

Step-by-Step Troubleshooting Protocol:

-

Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your aqueous medium.[5] It's possible that your desired concentration exceeds the compound's solubility limit in the buffer.

-

Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of the buffer, try a stepwise dilution. First, dilute the DMSO stock in a smaller volume of the buffer while vortexing gently. Then, add this intermediate dilution to the final volume.[2] This gradual change in solvent environment can sometimes prevent precipitation.

-

Increase the Stock Concentration: Prepare a more concentrated stock solution (e.g., 50 mM or 100 mM) in DMSO. This allows you to add a smaller volume to the aqueous buffer, thereby reducing the final DMSO concentration and the magnitude of the solvent shock.[2]

-

Pre-warm the Aqueous Medium: Gently warming your buffer to the experimental temperature (e.g., 37°C) before adding the compound can sometimes improve solubility.[5][6] However, be cautious not to overheat the buffer, as this can degrade its components.

-

Evaluate the Effect of pH: The hydroxyimino group in your compound is likely acidic. The pH of your buffer can significantly impact the compound's ionization state and, consequently, its solubility. Perform a solubility test at different pH values to determine the optimal pH for your experiment. An increase in pH may deprotonate the hydroxyimino group, increasing its aqueous solubility.

Visualizing the Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing immediate precipitation.

Caption: Effect of pH on the ionization and solubility of the compound.

References

- Vertex AI Search. (n.d.). Acetamide | Solubility of Things.

- BenchChem. (2025). Technical Support Center: Preventing Compound Precipitation in Cell Culture Media.

- BenchChem. (2025). Addressing solubility issues of acetamide derivatives in cell culture media.

- Patsnap Synapse. (2024). What is the mechanism of Acetamide?.

- Collegedunia. (n.d.). Acetamide: Production, Structure, Properties and Solubility.

- ChemScene. (2024). Safety Data Sheet.

- Biotage. (2023). How to prevent compound precipitation during flash column chromatography.

- BenchChem. (2025). Technical Support Center: Mitigating Compound Precipitation in Media.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Santa Cruz Biotechnology. (2019). SAFETY DATA SHEET.

- Cayman Chemical. (2025). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1).

- Cayman Chemical. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

- Drug Intermediate Control. (n.d.). 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide.

Sources

Optimizing substrate concentration for Vmax determination using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

<_content>

Optimizing Substrate Concentration for Vmax Determination Using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals to address specific issues encountered when determining the maximal velocity (Vmax) of an enzyme-catalyzed reaction. Here, we focus on the experimental design and troubleshooting for optimizing the concentration of the substrate, this compound.

A Note on the Substrate: this compound is a specific chemical compound.[1] While comprehensive data on its use as an enzyme substrate is limited, the principles of Michaelis-Menten kinetics are universal.[2][3][4] This guide applies these fundamental principles to its hypothetical use, providing a robust framework for any enzyme-substrate system.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind optimizing substrate concentration for a Vmax determination?

The goal is to find the substrate concentration at which the enzyme is working at its maximum possible rate (Vmax). This occurs when the enzyme's active sites are saturated with the substrate.[2][5][6] At low substrate concentrations, the reaction rate is limited by how often the enzyme and substrate encounter each other. As you increase the substrate concentration, the reaction rate increases until it reaches a plateau.[4][7] This plateau represents Vmax, where adding more substrate does not increase the reaction rate because all available enzyme molecules are already occupied.[5][7][8] The entire process is described by Michaelis-Menten kinetics.[3][4][9]

Q2: Why can't I just use a very high concentration of this compound to ensure saturation?

While intuitively it seems that a very high concentration would guarantee saturation, it can introduce several experimental artifacts:

-

Substrate Inhibition: Excessively high concentrations of some substrates can actually inhibit the enzyme's activity, leading to an underestimation of the true Vmax.[10] This occurs when substrate molecules begin to bind to secondary sites on the enzyme or interfere with product release.

-

Solubility Issues: The substrate may not be fully soluble at very high concentrations in your assay buffer, leading to inaccurate concentration values and potentially interfering with spectrophotometric readings.

-

Spectrophotometer Limitations: If the substrate or its product is chromogenic (absorbs light), a very high concentration can lead to absorbance values outside the linear range of the spectrophotometer (typically > 1.5-2.0 absorbance units), violating the Beer-Lambert law and yielding unreliable data.[11][12]

-

Cost and Waste: Using excessive amounts of a potentially expensive or rare substrate is inefficient.[1]

Q3: What is the Michaelis Constant (Km) and how does it relate to Vmax?

The Michaelis constant, or Km, is a fundamental parameter of enzyme kinetics. It is defined as the substrate concentration at which the reaction rate is exactly half of Vmax.[3][8][13][14] Km is also an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity, meaning the enzyme can reach half of its maximum speed at a lower substrate concentration.[4][7] To accurately determine Vmax, you must test a range of substrate concentrations both below and above the estimated Km.[10][15]

Troubleshooting Guide

Problem 1: My reaction rate is not reaching a clear plateau (Vmax). It keeps increasing with substrate concentration.

Cause & Explanation: This is a classic sign that you have not yet reached a saturating substrate concentration. The enzyme's active sites are not yet fully occupied, and the reaction rate is still dependent on the concentration of this compound.

Solution:

-

Extend the Concentration Range: You must test higher concentrations of your substrate.

-

Systematic Approach: Instead of random high concentrations, continue your serial dilutions to cover a broader range. If your highest concentration was 100 µM, extend the experiment to include 200 µM, 400 µM, and 800 µM, for example.

-

Check Solubility: As you increase the concentration, visually inspect your stock solutions and final assay wells to ensure the substrate remains fully dissolved. If you see any precipitate, you have exceeded the solubility limit.

Problem 2: My reaction rate was increasing, but then it started to decrease at the highest substrate concentrations.

Cause & Explanation: This phenomenon is likely due to substrate inhibition.[10] At very high concentrations, the substrate itself is hindering the enzyme's catalytic efficiency. This will lead to an inaccurate (underestimated) Vmax if not properly accounted for.

Solution:

-

Identify the Inhibitory Range: Note the concentration at which the rate begins to decrease.

-

Refine Data Analysis: For calculating Vmax, exclude the data points that fall within the inhibitory range. Fit your Michaelis-Menten curve only to the points leading up to and including the maximal rate observed.

-

Report the Finding: The observation of substrate inhibition is a valid and important characteristic of the enzyme's kinetics and should be reported.

Problem 3: My data points are very scattered and do not fit a smooth hyperbolic curve.

Cause & Explanation: Scattered data points, or high variance, can result from several sources of experimental error.[16] Enzyme assays require precision and attention to detail.[12]

Solutions:

-

Pipetting Accuracy: Ensure your pipettes are calibrated. Inaccurate pipetting, especially of the enzyme or concentrated substrate stocks, is a major source of error.[17]

-

Temperature Control: Enzyme activity is highly sensitive to temperature.[18] Ensure all your reagents, buffers, and the reaction vessel (cuvette or microplate) are equilibrated to the correct assay temperature before initiating the reaction.[19]

-

Consistent Mixing: The reaction begins the instant the final component (usually the enzyme) is added. Mix the solution quickly and thoroughly but without introducing bubbles, which can interfere with optical measurements.

-

Reagent Stability: Verify that your enzyme preparation is active and that the substrate and any necessary cofactors have not degraded.[17] Store reagents as recommended.

-

Measure Initial Rates Correctly: Ensure you are measuring the initial linear phase of the reaction.[11] If the reaction progress curve becomes non-linear too quickly, you may be using too much enzyme.

Experimental Workflow & Protocols

Objective: To determine the optimal concentration of this compound for Vmax determination.

This process involves performing a substrate titration experiment. You will measure the initial reaction velocity at a wide range of substrate concentrations while keeping the enzyme concentration constant.[7][20]

Protocol 1: Preparation of Substrate Serial Dilutions

A serial dilution is a systematic way to create a series of decreasing concentrations from a single stock solution.[21][22][23][24] This ensures precision and reduces pipetting errors.[25]

-

Prepare High-Concentration Stock: Dissolve a known mass of this compound in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 100 mM).

-

Prepare Aqueous Stock: Dilute the high-concentration stock into your assay buffer to create the highest concentration you will test in your assay (e.g., 2 mM). This will be Tube 1.

-

Perform Serial Dilutions:

-

Label a series of tubes (e.g., 2 through 10).

-

Add a fixed volume of assay buffer to tubes 2-10 (e.g., 500 µL).

-

Transfer 500 µL from Tube 1 to Tube 2. Mix thoroughly. This creates a 1:2 dilution.

-

Using a fresh pipette tip, transfer 500 µL from Tube 2 to Tube 3. Mix thoroughly.

-

Continue this process down the series to generate a range of concentrations.

-

Caption: Workflow for substrate concentration optimization.

Protocol 2: Spectrophotometric Enzyme Assay

This protocol assumes the enzymatic reaction with this compound results in a product that absorbs light at a specific wavelength, allowing for a continuous kinetic assay.[26][27][28]

-

Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for the product and equilibrate the measurement chamber to the desired assay temperature (e.g., 37°C).[11]

-

Assay Preparation: In a cuvette or microplate well, combine the assay buffer, any necessary cofactors, and a fixed, non-limiting amount of enzyme. The total volume should be planned to accommodate the substrate addition (e.g., prepare 950 µL of this mix for a final 1 mL reaction).

-

Reaction Initiation: Add the final component—the substrate from your dilution series (e.g., 50 µL)—to the cuvette.

-

Mixing & Measurement: Immediately mix the contents thoroughly by gently pipetting or inverting the cuvette (if capped). Place the cuvette in the spectrophotometer and start recording the absorbance over time (e.g., every 10 seconds for 5 minutes).

-

Data Collection: Repeat steps 2-4 for each substrate concentration in your serial dilution series. Include a "no enzyme" control to check for any non-enzymatic substrate degradation.[12]

-

Calculate Initial Velocity: For each concentration, plot Absorbance vs. Time. Determine the slope of the initial, linear portion of this curve. This slope (ΔAbs/min) is your initial reaction velocity (v₀).[12]

Data Analysis and Interpretation

Once you have a set of initial velocities (v₀) for each substrate concentration ([S]), you can determine Vmax and Km.

| [Substrate] (µM) | Initial Velocity (v₀) (ΔAbs/min) | 1/[S] (µM⁻¹) | 1/v₀ (min/ΔAbs) |

| 5 | 0.025 | 0.200 | 40.0 |

| 10 | 0.045 | 0.100 | 22.2 |

| 20 | 0.077 | 0.050 | 13.0 |

| 40 | 0.118 | 0.025 | 8.5 |

| 80 | 0.160 | 0.013 | 6.3 |

| 160 | 0.190 | 0.006 | 5.3 |

| 320 | 0.205 | 0.003 | 4.9 |

| 640 | 0.210 | 0.002 | 4.8 |

Table 1: Example data from a substrate titration experiment. The reciprocal values are shown for constructing a Lineweaver-Burk plot.

Analysis Methods:

-

Michaelis-Menten Plot (v₀ vs. [S]): Plot your initial velocity against substrate concentration. Use non-linear regression software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]).[4][8] This is the most accurate method.[19]

-

Lineweaver-Burk Plot (1/v₀ vs. 1/[S]): This is a linear transformation of the Michaelis-Menten equation.[13][20] While historically common, it can disproportionately weight data points at low substrate concentrations, which often have the most experimental error.[7][15] It is useful for visualization but less accurate for parameter determination than non-linear regression.[8][20][29]

-

Y-intercept = 1/Vmax

-

X-intercept = -1/Km

-

Caption: Decision-making process for Vmax optimization.

From the analysis, the optimal substrate concentration for routine assays or inhibitor screening is typically chosen to be 5- to 10-fold higher than the calculated Km value to ensure the enzyme is operating at or near its Vmax.[7]

References

-

Biology LibreTexts. (2022). 5.4: Enzyme Kinetics. [Link]

-

BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

-

Farrell, S. O., & Ranallo, R. T. (2018). Calculating Km and Vmax using Excel. YouTube. [Link]

-

Patsnap Synapse. (2025). How to Determine Km and Vmax from Lab Data. [Link]

-

Wikipedia. (n.d.). Enzyme kinetics. [Link]

-

Primary Care Notebook. (2018). Substrate concentration - Enzyme kinetics. [Link]

-

University of East London. (n.d.). The effect of substrate concentration on enzyme activity. [Link]

-

TeachMePhysiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. [Link]

-

Patsnap Synapse. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. [Link]

-

Save My Exams. (2025). Vmax & the Michaelis-Menten Constant – CIE A Level Biology. [Link]

-

Patsnap Synapse. (2025). Enzyme Kinetics 101: Understanding Michaelis-Menten Principles. [Link]

-

Patsnap Synapse. (2025). Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists. [Link]

-

PrepMate. (n.d.). What role does saturation kinetics play in the activity of enzymes on their substrates?. [Link]

-

The Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

-

Microbe Notes. (2022). The Michaelis–Menten Model. [Link]

-

Goldenberg, D. P. (2023). Lecture 13: Determination of Km and Vmax. University of Utah. [Link]

-

ResearchGate. (2015). How to calculate the km and Vmax values of an enzyme when I have substrate/product inhibition?. [Link]

-

Reddit. (2019). How to calculate Km when Vmax is given?. [Link]

-

Bitesize Bio. (2025). Working with Enzymes: Part I - The Simple Kinetic Spectrophotometric Assay. [Link]

-

University of San Diego. (n.d.). Enzyme Assay Background. [Link]

-

ResearchGate. (n.d.). Strategies to develop enzyme assays. [Link]

-

BPS Bioscience. (n.d.). Serial Dilution Protocol. [Link]

-

National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. [Link]

-

INTEGRA Biosciences. (2023). How to do serial dilutions (including calculations). [Link]

-

National Center for Biotechnology Information. (n.d.). Calculation of Km and Vmax from Substrate Concentration Versus Time Plot. [Link]

-

Patsnap Synapse. (2025). Understanding Km and Vmax: Practical Implications for Enzyme Studies. [Link]

-

Biology LibreTexts. (2023). 1.8: Serial Dilutions and Standard Curve. [Link]

-

PubChem. (n.d.). Acetamide, 2-(hydroxyimino)-N-phenyl-. [Link]

-

Henrik's Lab. (2023). How to prepare a Serial Dilution. YouTube. [Link]

-

Cheméo. (n.d.). Chemical Properties of Acetamide, 2-(hydroxyimino)-N-phenyl- (CAS 1769-41-1). [Link]

-

National Center for Biotechnology Information. (n.d.). The nature of experimental error in enzyme kinetic measurements. [Link]

-

PubChem. (n.d.). (2E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide. [Link]

-

PubChem. (n.d.). Acetamide, 2-amino-N-(4-nitrophenyl)-. [Link]

-

Jack Westin. (n.d.). Kinetics - Control Of Enzyme Activity - MCAT Content. [Link]

-

Reddit. (2021). Help with an enzyme activity assay. [Link]

-

NIST. (n.d.). Acetamide, N-(2-nitrophenyl)-. [Link]

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 3. teachmephysiology.com [teachmephysiology.com]

- 4. Enzyme Kinetics 101: Understanding Michaelis-Menten Principles [synapse.patsnap.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. jackwestin.com [jackwestin.com]

- 7. Untitled Document [homepages.ucl.ac.uk]

- 8. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]

- 9. microbenotes.com [microbenotes.com]

- 10. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]

- 11. rsc.org [rsc.org]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. primarycarenotebook.com [primarycarenotebook.com]

- 14. savemyexams.com [savemyexams.com]

- 15. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 16. The nature of experimental error in enzyme kinetic measurments - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 19. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 21. ossila.com [ossila.com]

- 22. integra-biosciences.com [integra-biosciences.com]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. m.youtube.com [m.youtube.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]

- 27. bitesizebio.com [bitesizebio.com]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. m.youtube.com [m.youtube.com]

Validation & Comparative

Advanced Spectrophotometric Determination of Palladium(II) using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide: A Validation Guide for LOD & LOQ

Topic: Limit of Detection (LOD) and Quantification (LOQ) using 2-Hydroxyimino-N-(4-nitro-phenyl)-acetamide Content Type: Publish Comparison Guide

Executive Summary

In the precise world of trace metal analysis—critical for pharmaceutical impurity profiling (ICH Q3D) and environmental monitoring—the demand for high-sensitivity, low-cost detection methods is paramount. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) remains the gold standard for sensitivity, its operational cost and complexity are prohibitive for routine screening.

This guide evaluates This compound (HINPA) , a specialized isonitrosoacetanilide derivative, as a superior chromogenic reagent for the spectrophotometric determination of Palladium(II) . By leveraging the electron-withdrawing nitro group, HINPA offers enhanced molar absorptivity compared to traditional oximes, pushing the Limits of Detection (LOD) and Quantification (LOQ) to levels competitive with more expensive instrumental methods.

The Chemistry of Detection

1.1 The Reagent: HINPA

This compound (Structure:

-

Functional Mechanism: The oxime nitrogen (=N-OH) and the carbonyl oxygen (C=O) coordinate with the metal ion, forming a stable five-membered chelate ring.

-

The Nitro Advantage: The p-nitro substitution on the phenyl ring acts as a chromophore enhancer. It induces a bathochromic shift (red shift) and increases the molar absorptivity (

) of the resulting metal complex, directly improving the method's sensitivity (slope of the calibration curve).

1.2 Reaction Pathway

The reaction typically proceeds in a slightly acidic to neutral medium (pH 4.0–6.0), where Pd(II) reacts with two molecules of HINPA to form a stable 1:2 complex.

Figure 1: Reaction pathway for the formation of the Palladium-HINPA complex.

Experimental Protocol for LOD/LOQ Determination